molecular formula C15H20N4O3S B2696418 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1790199-31-3

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2696418
CAS No.: 1790199-31-3
M. Wt: 336.41
InChI Key: UZVAUWIACSSHMB-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-sulfonamide-triazole hybrid featuring a 4-ethoxy-3-methylphenyl sulfonyl group attached to the pyrrolidin-3-yl ring and a 1H-1,2,3-triazole moiety. Its structure combines sulfonamide and triazole pharmacophores, which are frequently explored in medicinal chemistry for their bioactivity.

Properties

IUPAC Name

1-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-15-5-4-14(10-12(15)2)23(20,21)18-8-6-13(11-18)19-9-7-16-17-19/h4-5,7,9-10,13H,3,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAUWIACSSHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique combination of a triazole ring with a pyrrolidine and sulfonyl moiety suggests diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological mechanisms, and potential applications of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 396.47 g/mol. The synthesis typically involves a multi-step process that includes the formation of the triazole ring via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts.

Synthesis Steps

  • Formation of Azide : An appropriate alkyne is reacted with sodium azide to form the azide intermediate.
  • Triazole Formation : The azide is then subjected to a copper-catalyzed cycloaddition with the corresponding alkyne to yield the 1,2,3-triazole.
  • Pyrrolidine Derivative : The sulfonyl-pyrrolidine component is synthesized separately and then coupled with the triazole.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example:

  • Mechanism : The triazole ring can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to fungal cell death.
  • Case Studies : A study demonstrated that derivatives of triazoles showed activity against various strains of bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
  • Comparison with NSAIDs : Its anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent .

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells:

  • Mechanism : It appears to activate caspase pathways leading to programmed cell death in various cancer cell lines.
  • Research Findings : In vitro assays indicated significant cytotoxicity against breast and colon cancer cell lines .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of fungal cytochrome P450
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis via caspase activation

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the triazole ring have been evaluated for their effects on various cancer cell lines. Notably, derivatives similar to 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole have shown significant cytotoxicity against several cancer types. For example:

CompoundCancer Cell LineIC50 Value (µM)
Compound AA549 (Lung)1.962
Compound BHCT-116 (Colon)3.597
Compound CMCF-7 (Breast)1.764
Compound DHT-29 (Colon)4.496

These values indicate that the compound may inhibit tumor growth effectively and could serve as a lead structure for further drug development targeting specific cancer types .

2. Anti-inflammatory Properties

Triazole compounds have also been recognized for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. For example, some related compounds demonstrated selective inhibition of COX-2 with high potency compared to standard anti-inflammatory drugs like celecoxib . The selectivity index of these compounds suggests they could minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

Case Study 1: Anticancer Screening
In a study published in Pharmaceutical Chemistry Journal, a series of triazole derivatives were synthesized and screened against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study 2: In Vivo Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory activity of a related triazole compound in a murine model of inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups treated with conventional NSAIDs .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonamide linkage distinguishes it from simpler triazole-pyrrolidine hybrids (e.g., ). Sulfonylation typically enhances solubility and target binding via hydrogen bonding .
  • Compared to fluorinated or chlorinated analogs (e.g., ), the 4-ethoxy-3-methylphenyl group balances lipophilicity and metabolic stability.
  • Unlike pyrazole-sulfonyl hybrids (e.g., ), the pyrrolidine core in the target compound may confer conformational flexibility, influencing bioactivity .
Pharmacological and Physicochemical Properties
Compound Name LogP (Predicted) Molecular Weight Reported Bioactivity Reference
1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole ~2.5 375.4 g/mol Antiviral (inferred from SAR of sulfonamide-triazoles)
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole ~3.8 543.3 g/mol Antifungal, antibacterial
1-Methyl-4-(pyrazole-sulfonyl)-1H-1,2,3-triazole (EP 3 191 471 B1) ~4.0 452.9 g/mol Kinase inhibition (patent data)
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole ~0.9 152.2 g/mol Ligand for metal coordination

Key Observations :

  • The target compound’s lower LogP (~2.5 vs. ~3.8–4.0 in halogenated analogs) suggests improved aqueous solubility, advantageous for oral bioavailability .
  • Its molecular weight (375.4 g/mol) aligns with drug-like properties, unlike higher-weight pyrazole-sulfonyl derivatives (e.g., 452.9 g/mol in ), which may face permeability challenges.
  • Antiviral activity is inferred from structurally related sulfonamide-triazoles (e.g., ), where sulfonyl groups enhance binding to viral proteases .
Mechanistic and Target-Specific Insights
  • Triazole-Sulfonamide Synergy : The triazole moiety facilitates Cu(I)-mediated interactions (e.g., with cysteine residues), while the sulfonamide group targets serine hydrolases or proteases .
  • Ethoxy-Methylphenyl vs. Halogenated Groups : The 4-ethoxy-3-methylphenyl substituent may reduce cytotoxicity compared to halogenated analogs (e.g., ), as halogens can induce reactive metabolites .
  • Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility may improve binding to dynamic enzyme pockets compared to rigid pyrazole cores (e.g., ) .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key diagnostic signals include:
    • Triazole protons at δ 7.8–8.2 ppm (1H-triazole).
    • Pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH₂ and δ 1.5–2.0 ppm for CH₂ groups).
    • Aromatic sulfonyl protons (δ 7.0–7.5 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms sulfonyl group orientation. For example, analogous sulfonamide structures show planar geometry at sulfur, with bond angles ~109° for tetrahedral coordination .
  • HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

What strategies are recommended to address conflicting biological activity data in studies targeting kinase inhibition or antimicrobial effects?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HEK293) or incubation times .
  • Solubility : The compound’s logP (~2.5) suggests moderate hydrophobicity; use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
  • Metabolic stability : Hepatic microsome assays can identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) .

Mitigation : Standardize assays using reference inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves.

How can computational modeling predict the binding mode of this compound to biological targets like 14α-demethylase or JNK?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with:
    • 14α-Demethylase (CYP51) : The sulfonyl group may hydrogen-bond to heme iron-coordinating residues (e.g., Tyr118 in PDB 3LD6) .
    • JNK : The triazole ring could π-stack with Phe170 in the ATP-binding pocket .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, given the chiral pyrrolidine center?

Q. Advanced Research Focus

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) or asymmetric synthesis via Evans auxiliaries.
  • Racemization risk : Monitor stereochemical integrity under basic conditions (e.g., during sulfonylation) via polarimetry or chiral NMR shift reagents .

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